molecular formula C7H16O3 B8781001 Butylidynetrimethanol CAS No. 7426-71-3

Butylidynetrimethanol

Cat. No. B8781001
M. Wt: 148.20 g/mol
InChI Key: SZSSMFVYZRQGIM-UHFFFAOYSA-N
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Patent
US04175053

Procedure details

To a heated (ca. 60° C.), rapidly stirred mixture of 9.9 grams (0.33 mole) of para-formaldehyde, 4.8 grams (0.12 mole) of finely pulverized, anhydrous sodium hydroxide, and 100 mls. of acetonitrile, was added, drop-wise, 8.4 grams of valeraldehyde. After drop-wise addition of the valeraldehyde had been completed, the reaction mixture was maintained at 80° C. for a period of 1/2 hour. At this time, 8.4 grams of insoluble solid (sodium formate and excess para-formaldehyde) was removed by filtration and discarded. Removal of the actonitrile solvent left 13.3 grams (88%) of a viscous oil which was identified as the title compound, B.P. ca. 140° C.-155° C./0.4 mm Hg.; recrystallized from a chloroform-acetonitrile mixed solvent, m.p. 100°-101° C.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[OH-:3].[Na+].[CH:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9].[C:11](#N)C>>[CH2:7]([C:6]([CH2:5][OH:10])([CH2:11][OH:3])[CH2:1][OH:2])[CH2:8][CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
8.4 g
Type
reactant
Smiles
C(CCCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a heated
CUSTOM
Type
CUSTOM
Details
At this time, 8.4 grams of insoluble solid (sodium formate and excess para-formaldehyde) was removed by filtration
CUSTOM
Type
CUSTOM
Details
Removal of the actonitrile solvent
WAIT
Type
WAIT
Details
left 13.3 grams (88%) of a viscous oil which
CUSTOM
Type
CUSTOM
Details
recrystallized from a chloroform-acetonitrile mixed solvent, m.p. 100°-101° C.

Outcomes

Product
Name
Type
Smiles
C(CC)C(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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